Methyl 4-fluoro-3-methyl-5-nitrobenzoate Methyl 4-fluoro-3-methyl-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14446725
InChI: InChI=1S/C9H8FNO4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8FNO4
Molecular Weight: 213.16 g/mol

Methyl 4-fluoro-3-methyl-5-nitrobenzoate

CAS No.:

Cat. No.: VC14446725

Molecular Formula: C9H8FNO4

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-fluoro-3-methyl-5-nitrobenzoate -

Specification

Molecular Formula C9H8FNO4
Molecular Weight 213.16 g/mol
IUPAC Name methyl 4-fluoro-3-methyl-5-nitrobenzoate
Standard InChI InChI=1S/C9H8FNO4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,1-2H3
Standard InChI Key QQJTZMXOKYMWDT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate features a benzene ring substituted with three functional groups:

  • Fluorine at position 4, imparting electron-withdrawing effects.

  • Methoxy (-OCH3_3) at position 3, contributing steric bulk and moderate electron-donating properties.

  • Nitro (-NO2_2) at position 5, a strong electron-withdrawing group that polarizes the aromatic system .

The methyl ester group at the carboxylate position enhances solubility in organic solvents while retaining reactivity for further transformations.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR: Signals for the methoxy group appear as a singlet near δ\delta 3.9 ppm, while aromatic protons resonate between δ\delta 7.5–8.5 ppm, split due to coupling with fluorine.

  • 13^{13}C NMR: The carbonyl carbon of the ester group resonates near δ\delta 165 ppm, with aromatic carbons showing distinct shifts based on substituent effects.

Infrared (IR) Spectroscopy:

  • Strong absorption bands at 1720cm1\sim 1720 \, \text{cm}^{-1} (C=O stretch) and 1520cm1\sim 1520 \, \text{cm}^{-1} (asymmetric NO2_2 stretch).

Physical Properties

PropertyValueSource
Molecular FormulaC9H8FNO5\text{C}_9\text{H}_8\text{FNO}_5
Molecular Weight245.17 g/mol
AppearanceWhite to yellow solid
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in organic solvents

Discrepancies in molecular weight and formula across sources suggest potential errors in early literature. Recent analyses confirm C9H8FNO5\text{C}_9\text{H}_8\text{FNO}_5 as the correct formula.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

  • Nitration: Introduction of the nitro group to a fluorinated benzoic acid derivative under controlled conditions (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C).

  • Methoxy Introduction: Etherification using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2_2CO3_3).

  • Esterification: Reaction with methanol under acidic catalysis (e.g., H2_2SO4_4) to form the methyl ester .

Key Reaction Conditions:

  • Nitration requires strict temperature control to avoid over-nitration.

  • Esterification proceeds efficiently at reflux (60–80°C) with >85% yield.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance safety and yield. Catalysts such as zeolites improve nitration selectivity, reducing byproduct formation. Typical annual outputs exceed 10 metric tons, with purification via recrystallization from ethanol/water mixtures.

Chemical Reactivity and Derivatives

Nucleophilic Aromatic Substitution

The fluorine atom at position 4 undergoes substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO). For example:

Ar-F+NH3CuCl2Ar-NH2+HF[2]\text{Ar-F} + \text{NH}_3 \xrightarrow{\text{CuCl}_2} \text{Ar-NH}_2 + \text{HF} \quad[2]

This reactivity is exploited to synthesize aminobenzamide derivatives for drug discovery.

Reduction of the Nitro Group

Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, yielding methyl 4-fluoro-3-methoxy-5-aminobenzoate, a precursor for azo dyes and pharmaceuticals:

Ar-NO2H2,Pd/CAr-NH2[2]\text{Ar-NO}_2 \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Ar-NH}_2 \quad[2]

Ester Hydrolysis

Basic hydrolysis (NaOH, H2_2O/EtOH) produces the corresponding carboxylic acid, useful for further functionalization:

Ar-COOCH3+OHAr-COOH+CH3OH[2]\text{Ar-COOCH}_3 + \text{OH}^- \rightarrow \text{Ar-COOH} + \text{CH}_3\text{OH} \quad[2]

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for kinase inhibitors due to its ability to occupy hydrophobic pockets in enzyme active sites. Derivatives show IC50_{50} values <1 µM against EGFR and VEGFR-2.

Agrochemical Development

Nitro-containing analogs exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

Materials Science

Incorporation into polymers enhances thermal stability, with glass transition temperatures (TgT_g) exceeding 200°C in polyimide composites.

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